molecular formula C12H12ClNO2 B2918831 N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide CAS No. 919724-49-5

N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide

Cat. No.: B2918831
CAS No.: 919724-49-5
M. Wt: 237.68
InChI Key: CYBAPHNVUUSOQZ-UHFFFAOYSA-N
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Description

N-[4-(2-Chloroacetyl)phenyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a 2-chloroacetyl substituent on the para-position of the phenyl ring.

Properties

IUPAC Name

N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c13-7-11(15)8-3-5-10(6-4-8)14-12(16)9-1-2-9/h3-6,9H,1-2,7H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBAPHNVUUSOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide typically involves the reaction of 4-aminophenylcyclopropanecarboxamide with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetyl group. Common reagents include nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Oxidation Reactions: Oxidation of the compound can be achieved using oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products:

    Substitution: Formation of substituted amides or thioamides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide with related cyclopropanecarboxamide derivatives:

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Bioactivity/Application Source
This compound 2-Chloroacetyl C₁₂H₁₃ClNO₂* ~238.5 Not explicitly reported -
N-[4-(3-Methyl-1H-pyrazol-1-yl)phenyl]cyclopropanecarboxamide 3-Methylpyrazole C₁₄H₁₅N₃O 241.29 Bioherbicidal activity
N-[4-(Acetylamino)phenyl]cyclopropanecarboxamide (ChemComp-20N) Acetylamino C₁₂H₁₄N₂O₂ 218.25 Structural data available
N-[4-(Aminomethyl)phenyl]cyclopropanecarboxamide hydrochloride Aminomethyl C₁₁H₁₅ClN₂O Not reported Purity: 95% (building block)
Tozasertib Lactate (MK-0457/VX-680) Sulfanyl-linked pyrimidine-piperazine C₂₃H₂₈N₈OS·xC₃H₆O₃ 464.59 (base) Antineoplastic (Aurora kinase inhibitor)

*Estimated based on analogous compounds.

Key Observations:
  • Substituent Effects: The 2-chloroacetyl group in the target compound introduces a reactive α-chloroketone moiety, which may confer higher electrophilicity compared to the acetylamino group in ChemComp-20N or the aminomethyl group in . This reactivity could enhance covalent binding to biological nucleophiles (e.g., cysteine residues) .
  • Molecular Weight : The chloroacetyl derivative has a higher molecular weight (~238.5 g/mol) than ChemComp-20N (218.25 g/mol), likely influencing solubility and bioavailability.
  • Bioactivity Trends : Pyrazole-substituted analogs (e.g., 3-methylpyrazole in ) exhibit bioherbicidal activity, while complex derivatives like Tozasertib demonstrate antineoplastic applications due to extended substituents (e.g., sulfanyl-pyrimidine-piperazine) .

Biological Activity

N-[4-(2-chloroacetyl)phenyl]cyclopropanecarboxamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclopropane ring attached to a phenyl group with a chloroacetyl substituent. The presence of the chloroacetyl group is significant as it enhances the compound's reactivity and biological activity through potential covalent interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins, which can lead to the inhibition or modification of enzyme activities. This mechanism can influence various biochemical pathways, contributing to its therapeutic potential.

  • Covalent Bond Formation : The chloroacetyl group interacts with nucleophiles in enzymes or receptors, potentially leading to inhibition.
  • Biochemical Pathway Modulation : By modifying enzyme activity, the compound can affect signaling pathways involved in inflammation and cancer progression.

Anti-inflammatory and Anticancer Properties

Research indicates that this compound may exhibit anti-inflammatory and anticancer effects. Its ability to inhibit specific enzymes is crucial in these contexts:

  • Enzyme Inhibition : Studies have shown that derivatives of this compound can inhibit various enzymes, including those involved in cancer progression (e.g., c-Met inhibitors) with IC50 values indicating significant potency .
CompoundTarget EnzymeIC50 (nM)
7mc-Met5.8
7kc-Met7.3
7ac-Met18.5

Case Studies

  • Inhibition of Tumor Growth : A study demonstrated that compounds similar to this compound effectively inhibited tumor growth in preclinical models by targeting carbonic anhydrases, which are implicated in tumor metastasis .
  • Therapeutic Potential : The compound has been explored for its potential use in treating conditions associated with chronic inflammation and cancer due to its dual inhibitory properties on key enzymes involved in these processes.

Comparative Analysis with Similar Compounds

This compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameKey FeatureActivity
N-(4-chlorophenyl)cyclopropanecarboxamideLacks chloroacetyl groupReduced reactivity
N-(4-bromophenyl)cyclopropanecarboxamideBromine substitutionAltered enzyme inhibition
N-(4-fluorophenyl)cyclopropanecarboxamideFluorine substitutionDifferent binding affinity

The chloroacetyl group in this compound provides distinct reactivity compared to these analogs, making it a valuable candidate for further investigation in drug development.

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